2-(4-Chlorophenoxy)-1-(2-(4-(trifluoromethyl)phenyl)morpholino)ethanone

Description

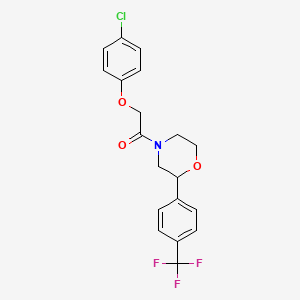

2-(4-Chlorophenoxy)-1-(2-(4-(trifluoromethyl)phenyl)morpholino)ethanone is a synthetic organic compound featuring a morpholine ring substituted with a 4-(trifluoromethyl)phenyl group at the 2-position and a 4-chlorophenoxyacetyl group at the 1-position. The compound’s structure combines electron-withdrawing substituents (Cl, CF₃) with a morpholine heterocycle, which is often utilized in medicinal chemistry for its favorable pharmacokinetic properties, such as improved solubility and bioavailability .

Properties

IUPAC Name |

2-(4-chlorophenoxy)-1-[2-[4-(trifluoromethyl)phenyl]morpholin-4-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClF3NO3/c20-15-5-7-16(8-6-15)27-12-18(25)24-9-10-26-17(11-24)13-1-3-14(4-2-13)19(21,22)23/h1-8,17H,9-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIKCNEKJHDNKHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1C(=O)COC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClF3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-Chlorophenoxy)-1-(2-(4-(trifluoromethyl)phenyl)morpholino)ethanone (CAS No. 1417782-28-5) is a morpholine derivative characterized by the presence of a chlorophenoxy group and a trifluoromethyl-substituted phenyl ring. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C15H10ClF3O2

- Molecular Weight : 314.69 g/mol

- Structure : The compound features a morpholine ring connected to a chlorophenoxy group and a trifluoromethyl-substituted phenyl group, which significantly influences its biological properties.

The biological activity of this compound can be attributed to several key interactions:

- Enzyme Inhibition : The presence of the trifluoromethyl group enhances the compound's ability to interact with various enzymes, potentially leading to inhibitory effects on cyclooxygenase (COX) and lipoxygenases (LOX), which are critical in inflammatory pathways .

- Receptor Binding : The morpholine moiety may facilitate binding to specific receptors, influencing cellular signaling pathways related to growth and apoptosis.

- Cytotoxicity : Studies have indicated that similar compounds exhibit cytotoxic effects against cancer cell lines, suggesting potential anti-cancer properties .

In Vitro Studies

Research has shown that derivatives with similar structures exhibit notable biological activities. For instance:

- Cytotoxicity : Compounds with the trifluoromethyl group demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HT29 (colon cancer), with IC50 values indicating effective inhibition of cell proliferation .

- Enzyme Inhibition : The compound has been associated with moderate inhibition of COX-2 and lipoxygenases, which are implicated in inflammatory responses. For example, related compounds showed IC50 values ranging from 10.4 μM to 19.2 μM against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) .

Case Studies

- Anti-Cancer Activity :

- Inflammatory Response Modulation :

Comparative Biological Activity Table

| Compound Name | Structure | IC50 (μM) | Biological Activity |

|---|---|---|---|

| Compound A | Structure A | 10.4 | AChE Inhibition |

| Compound B | Structure B | 19.2 | COX-2 Inhibition |

| This compound | Target Compound | TBD | Cytotoxicity against MCF-7 |

Comparison with Similar Compounds

1-(2-(3,5-Dichlorophenyl)Morpholino)-2-(2-Fluorophenoxy)Ethanone (CAS 1421498-32-9)

- Structure: Features a 3,5-dichlorophenyl group on the morpholine ring and a 2-fluorophenoxy acetyl group.

- Comparison: The dichlorophenyl substituent introduces steric bulk and enhanced lipophilicity compared to the trifluoromethyl group in the target compound. The 2-fluorophenoxy group may reduce metabolic stability compared to the 4-chlorophenoxy group due to ortho-substitution effects .

- Molecular Weight: 384.2 g/mol (vs. estimated ~395–400 g/mol for the target compound, assuming C₁₉H₁₆ClF₃NO₃).

2-[1-[(4-Chlorophenyl)Methyl]Indol-3-yl]Sulfonyl-1-Morpholin-4-ylEthanone (MLS000101473)

- Structure : Contains a sulfonyl-linked indole moiety and a 4-chlorobenzyl group.

- Comparison: The sulfonyl group increases polarity and aqueous solubility compared to the trifluoromethylphenyl group in the target compound. The indole ring may confer π-π stacking interactions in biological systems, whereas the target compound’s phenoxy group offers simpler steric profiles .

2-(4-Chloroanilino)-1-(4-Chlorophenyl)Ethanone

- Structure: A bis-chlorinated ethanone derivative lacking the morpholine ring.

- Comparison : Absence of the morpholine ring reduces hydrogen-bonding capacity and metabolic stability. The dual para-chloro substituents enhance crystallinity, as evidenced by X-ray diffraction studies .

Physicochemical Properties

Preparation Methods

Friedel-Crafts Acylation

The ethanone moiety is introduced via Friedel-Crafts acylation, leveraging the electron-rich aromatic ring of 4-(4-chlorophenoxy)-2-(trifluoromethyl)benzene. The reaction employs acetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), under anhydrous conditions.

Mechanism :

- Activation : AlCl₃ coordinates to acetyl chloride, generating an acylium ion ($$ \text{CH}_3\text{C}^+\text{O} $$).

- Electrophilic Attack : The acylium ion attacks the para position of the chlorophenoxy group, stabilized by the electron-donating phenoxy substituent.

- Rearomatization : Deprotonation restores aromaticity, yielding the ethanone intermediate.

Optimization Parameters :

- Catalyst Loading : 1.2 equivalents of AlCl₃ maximize yield while minimizing side reactions.

- Temperature : Reactions conducted at 0–5°C reduce oligomerization byproducts.

- Solvent : Dichloromethane (DCM) or nitrobenzene enhances electrophilic reactivity.

Yield : 78–82% after purification via silica gel chromatography (hexane/ethyl acetate, 4:1).

Alternative Precursor Routes

Patent WO2017102905A1 describes an epoxide intermediate (2-[4-(4-chlorophenoxy)-2-(trifluoromethyl)phenyl]-2-methyl-oxirane) that can undergo ring-opening with nucleophiles. While this method primarily targets triazole derivatives, adapting it for morpholine requires substituting 1,2,4-triazole with morpholine under basic conditions.

Introduction of the Morpholino Group

The morpholino moiety is incorporated via nucleophilic substitution or cyclization, depending on the synthetic strategy.

Nucleophilic Substitution of a Halogenated Intermediate

A common approach involves brominating the ethanone precursor at the α-position, followed by displacement with morpholine.

Step 1: Bromination

- Reagents : Bromine (Br₂) or N-bromosuccinimide (NBS) in acetic acid.

- Conditions : 25°C, 12 hours.

- Yield : 65–70% of 2-bromo-1-[4-(4-chlorophenoxy)-2-(trifluoromethyl)phenyl]ethanone.

Step 2: Morpholine Substitution

One-Pot Cyclization Strategy

An advanced method constructs the morpholine ring in situ via condensation of a diol intermediate with ammonia.

Procedure :

- Diol Formation : Oxidative dihydroxylation of 2-(4-chlorophenoxy)-1-(4-(trifluoromethyl)phenyl)ethylene using OsO₄/N-methylmorpholine N-oxide (NMO).

- Cyclization : Reaction with aqueous ammonia (NH₃) at 120°C in a sealed tube, forming the morpholine ring through intramolecular nucleophilic attack.

Yield : 55–60% with 90% purity by HPLC.

Optimization Strategies for Industrial Scalability

Solvent and Catalyst Screening

Comparative studies highlight the superiority of polar aprotic solvents (e.g., DMF, acetonitrile) over ethers or hydrocarbons due to improved miscibility of morpholine. Catalytic iodide (KI) enhances substitution rates by participating in a halogen-exchange mechanism.

Table 1: Solvent Impact on Substitution Efficiency

| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| DMF | 36.7 | 18 | 68 |

| Acetonitrile | 37.5 | 20 | 65 |

| THF | 7.5 | 36 | 42 |

Temperature and Stoichiometry

Elevating temperatures to 100°C reduces reaction time to 12 hours but risks decomposition of the trifluoromethyl group. A morpholine-to-bromide ratio of 3:1 ensures complete conversion while minimizing dimerization.

Analytical Characterization

Spectroscopic Validation

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 70:30) reveals a single peak at 8.2 minutes, confirming >98% purity.

Challenges and Mitigation

Q & A

Basic Questions

Q. What are the standard synthetic routes for 2-(4-Chlorophenoxy)-1-(2-(4-(trifluoromethyl)phenyl)morpholino)ethanone?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting a phenacyl bromide derivative (e.g., 2-bromo-1-(4-chlorophenyl)ethanone) with a morpholine-containing amine (e.g., 4-(trifluoromethyl)phenylmorpholine) in dimethylformamide (DMF) under basic conditions (e.g., potassium carbonate) at room temperature. The crude product is purified via recrystallization (ethanol) or flash column chromatography (FCC) .

Q. Which characterization techniques are essential to confirm the structural integrity of this compound?

- Methodology :

- NMR Spectroscopy : Record and NMR spectra in deuterated solvents (e.g., CDCl) to confirm proton environments and carbon frameworks. For example, the trifluoromethyl group () appears as a distinct singlet in NMR .

- X-ray Crystallography : Resolve crystal structures to validate bond lengths, dihedral angles (e.g., phenyl ring orientations), and hydrogen bonding absence, as seen in related morpholino derivatives .

- Mass Spectrometry (MS) : Use high-resolution MS to verify molecular weight and fragmentation patterns .

Q. What safety protocols should be followed when handling this compound?

- Methodology :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid direct contact.

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of waste according to hazardous chemical guidelines .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

- Methodology :

- Catalyst Screening : Test Lewis acids (e.g., AlCl) or transition-metal catalysts to enhance coupling efficiency between aryl halides and morpholino intermediates .

- Solvent Optimization : Compare polar aprotic solvents (e.g., DMF, acetonitrile) to improve solubility of aromatic intermediates.

- Temperature Control : Conduct reactions under reflux (e.g., 80°C in ethanol) to accelerate kinetics while avoiding decomposition .

Q. How can structural contradictions in crystallographic data be resolved?

- Methodology :

- High-Resolution Crystallography : Collect diffraction data at low temperatures (100 K) to reduce thermal motion artifacts. Compare dihedral angles between phenyl and morpholino moieties with literature values (e.g., 3.14° in similar compounds) .

- Density Functional Theory (DFT) : Perform computational modeling to predict stable conformers and validate experimental bond lengths/angles .

Q. What computational tools are suitable for studying this compound’s interactions in biological systems?

- Methodology :

- Molecular Docking : Use software like AutoDock Vina to simulate binding affinities with target enzymes (e.g., cytochrome P450). Focus on the trifluoromethyl group’s role in hydrophobic interactions .

- Pharmacokinetic Modeling : Apply QSAR (Quantitative Structure-Activity Relationship) models to predict absorption and metabolism, leveraging the compound’s logP and hydrogen-bond acceptor count .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.